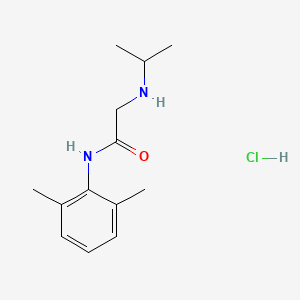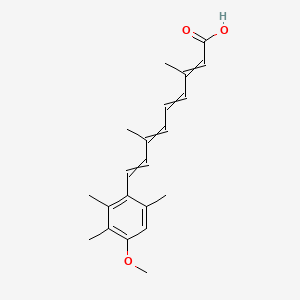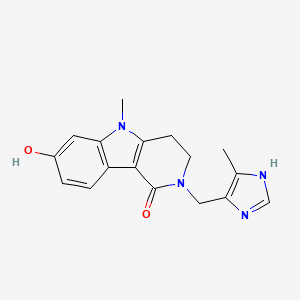
4-Hydroxy Atomoxetine Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Hydroxy Atomoxetine Oxalate involves several steps. The starting materials include Atomoxetine Hydrochloride, Sodium Hydroxide, Hydrogen Peroxide, Oxalic Acid, Ethanol, and Water. The process involves dissolving Atomoxetine Hydrochloride in water and treating it with Sodium Hydroxide to form Atomoxetine. This is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine. The 4-Hydroxy Atomoxetine is then dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.Molecular Structure Analysis
The molecular formula of 4-Hydroxy Atomoxetine Oxalate is C19H23NO6. The molecular weight is 361.40.Chemical Reactions Analysis
The major oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine . This metabolite is subsequently glucuronidated and excreted in urine . Biotransformation of atomoxetine to 4-hydroxyatomoxetine is primarily mediated by CYP2D6 .Aplicaciones Científicas De Investigación
Pharmaceutical Standards
4-Hydroxy Atomoxetine Oxalate is used as a pharmaceutical standard . Pharmaceutical standards are reference materials used for the calibration of analytical instruments and the validation of analytical methods. They ensure the accuracy and reliability of the results obtained from pharmaceutical analysis .
Ion-Exchange Chromatography
This compound is used in ion-exchange chromatography (IC) applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples . It can be applied toward environmental or food analysis and quality control .
Synthesis of Atomoxetine Hydrochloride
4-Hydroxy Atomoxetine Oxalate is useful in the synthesis of atomoxetine hydrochloride . Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder .
Development of New Crystalline Forms
The compound is used in the development of new crystalline forms . These new forms can have different properties, such as solubility and stability, which can be advantageous in drug formulation .
Isolation Techniques
4-Hydroxy Atomoxetine Oxalate is used in isolation techniques for atomoxetine free base . These techniques can be important in the purification of the compound for further use .
6. Research into Central Nervous System Activity 4-Hydroxy Atomoxetine Oxalate is part of a class of compounds that possess central nervous system activity . It can be used in research into treatments for conditions such as depression .
Mecanismo De Acción
Target of Action
4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of 4-Hydroxy Atomoxetine Oxalate is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .
Mode of Action
4-Hydroxy Atomoxetine Oxalate inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .
Biochemical Pathways
The formation of 4-Hydroxy Atomoxetine Oxalate is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
4-Hydroxy Atomoxetine Oxalate is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4-Hydroxy Atomoxetine Oxalate leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of 4-Hydroxy Atomoxetine Oxalate can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of 4-Hydroxy Atomoxetine Oxalate, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .
Safety and Hazards
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for 4-Hydroxy Atomoxetine Oxalate involves the conversion of Atomoxetine Hydrochloride to 4-Hydroxy Atomoxetine, followed by its reaction with Oxalic Acid to form the oxalate salt.", "Starting Materials": [ "Atomoxetine Hydrochloride", "Sodium Hydroxide", "Hydrogen Peroxide", "Oxalic Acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Atomoxetine Hydrochloride is dissolved in water and treated with Sodium Hydroxide to form Atomoxetine.", "Step 2: Atomoxetine is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine.", "Step 3: 4-Hydroxy Atomoxetine is dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.", "Step 4: The product is filtered, washed with Ethanol, and dried to yield 4-Hydroxy Atomoxetine Oxalate." ] } | |
Número CAS |
457634-21-8 |
Fórmula molecular |
C19H23NO6 |
Peso molecular |
361.40 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)





![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
